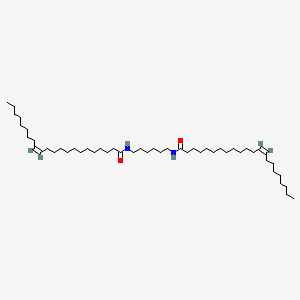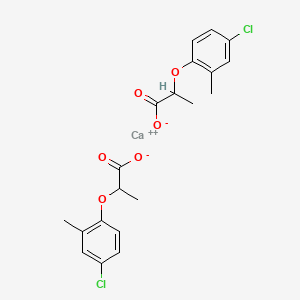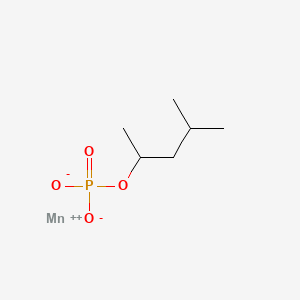
(Diphenylarsino)dimethylgallium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylarsino)dimethylgallium is an organometallic compound with the molecular formula C₁₄H₁₆AsGa It is composed of a gallium atom bonded to two methyl groups and a diphenylarsino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylarsino)dimethylgallium typically involves the reaction of diphenylarsine with dimethylgallium chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
Ph2AsH+Me2GaCl→Ph2AsGaMe2+HCl
Where Ph represents a phenyl group and Me represents a methyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle the reagents and products safely.
Análisis De Reacciones Químicas
Types of Reactions
(Diphenylarsino)dimethylgallium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide and other by-products.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups under suitable conditions.
Coordination: The compound can form coordination complexes with various ligands, which can alter its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and alkyl or aryl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield gallium oxide, while substitution reactions can produce a variety of organogallium compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
(Diphenylarsino)dimethylgallium has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in various organic synthesis reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as a potential therapeutic agent.
Industry: It is used in the semiconductor industry for the deposition of gallium-containing films and in the production of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which (Diphenylarsino)dimethylgallium exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Coordination with metal centers: The compound can form coordination complexes with metal ions, which can alter the reactivity and properties of the metal centers.
Interaction with biological molecules: It may interact with proteins, nucleic acids, and other biomolecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylgallium: Another organogallium compound with three methyl groups bonded to a gallium atom.
Triphenylarsine: An organoarsenic compound with three phenyl groups bonded to an arsenic atom.
Dimethylarsine: An organoarsenic compound with two methyl groups bonded to an arsenic atom.
Uniqueness
(Diphenylarsino)dimethylgallium is unique due to the presence of both gallium and arsenic in its structure, which imparts distinct chemical properties and reactivity. Its ability to form coordination complexes and undergo various chemical reactions makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
94113-53-8 |
|---|---|
Fórmula molecular |
C14H16AsGa |
Peso molecular |
328.92 g/mol |
InChI |
InChI=1S/C12H10As.2CH3.Ga/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;/h1-10H;2*1H3; |
Clave InChI |
GNYZZUPYIBEMNR-UHFFFAOYSA-N |
SMILES canónico |
C[Ga]C.C1=CC=C(C=C1)[As]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)
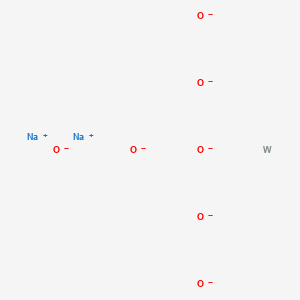
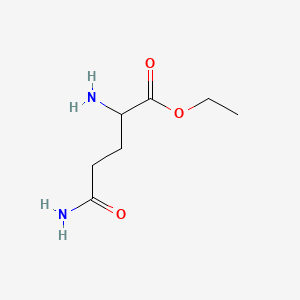
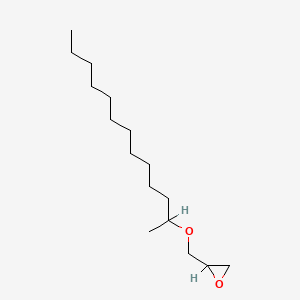

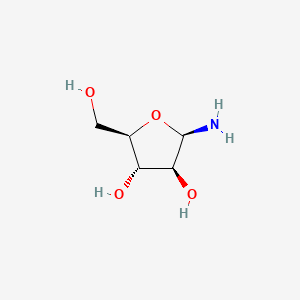
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)

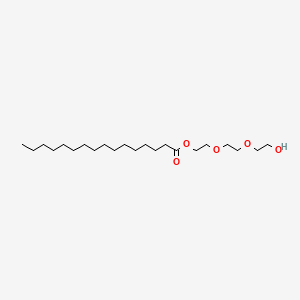
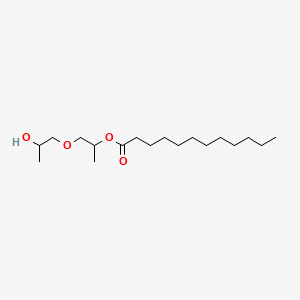
![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
